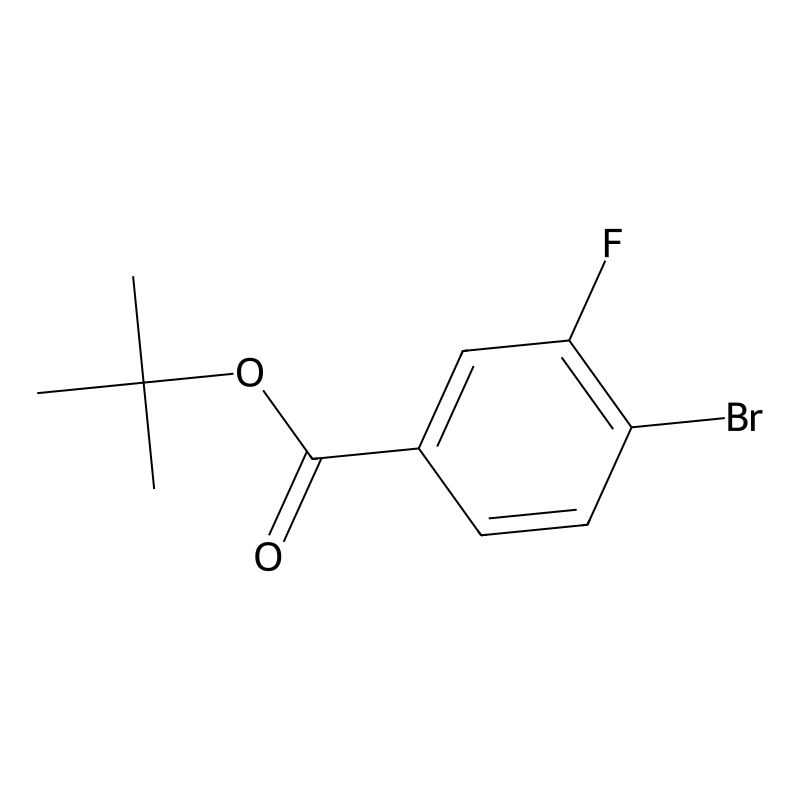

Tert-butyl 4-bromo-3-fluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 4-bromo-3-fluorobenzoate is an organic compound characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a benzoate structure. Its molecular formula is , with a molecular weight of approximately 275.11 g/mol. The compound features a unique arrangement of substituents on the aromatic ring, which significantly influences its chemical properties and biological activities.

- Nucleophilic Substitution Reactions: The bromine and fluorine substituents can engage in nucleophilic substitution reactions, where nucleophiles such as sodium methoxide or potassium tert-butoxide may be used.

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can enhance the reactivity of the aromatic ring towards electrophiles.

- Coupling Reactions: This compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, which are important in synthetic organic chemistry.

Tert-butyl 4-bromo-3-fluorobenzoate exhibits notable biological activity, particularly in medicinal chemistry. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. The unique combination of bromine and fluorine atoms may enhance its ability to modulate biological pathways, potentially leading to applications in drug development . Research indicates that it may influence metabolic pathways by inhibiting specific cytochrome P450 enzymes, such as CYP1A2, which are crucial for drug metabolism.

The synthesis of tert-butyl 4-bromo-3-fluorobenzoate typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available benzoic acid derivatives.

- Bromination: A bromination reaction introduces the bromine substituent at the desired position on the aromatic ring.

- Fluorination: Fluorination can be achieved using reagents such as potassium fluoride or other fluorinating agents.

- Esterification: The final step involves esterification with tert-butyl alcohol to form tert-butyl 4-bromo-3-fluorobenzoate.

These methods can vary based on desired purity and yield, with some approaches utilizing continuous flow reactors for efficiency in industrial settings .

Tert-butyl 4-bromo-3-fluorobenzoate finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including potential antitumor agents.

- Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

- Agricultural Chemistry: The compound may also be used in the synthesis of agrochemicals, including pesticides and herbicides.

Interaction studies involving tert-butyl 4-bromo-3-fluorobenzoate focus on its metabolic pathways and interactions with various enzymes. Notably, its inhibition of CYP1A2 suggests that it could affect the metabolism of co-administered drugs that are substrates for this enzyme. Further research is needed to fully elucidate its interaction profile with other biochemical pathways .

Several compounds exhibit structural similarities to tert-butyl 4-bromo-3-fluorobenzoate. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 5-bromo-2-fluorobenzoate | 612835-53-7 | 0.94 | Contains ethyl instead of tert-butyl group |

| Tert-butyl 4-bromo-2,6-difluorobenzoate | 955887-09-9 | 0.93 | Has two fluorine substituents |

| Methyl 4-bromo-2-fluoro-6-methylbenzoate | 1427409-40-2 | 0.91 | Contains a methyl group at another position |

| Methyl 5-bromo-2-fluorobenzoate | 57381-59-6 | 0.91 | Different position of bromine relative to fluorine |

| Ethyl 2-bromo-6-fluorobenzoate | 1214362-62-5 | 0.90 | Different substitution pattern on benzene ring |

The uniqueness of tert-butyl 4-bromo-3-fluorobenzoate lies in its specific arrangement of substituents and steric hindrance from the tert-butyl group, which influences its reactivity and biological activity compared to these similar compounds .

Tert-butyl 4-bromo-3-fluorobenzoate exhibits a complex molecular architecture characterized by the presence of multiple substituents that significantly influence its three-dimensional conformation [1] [2] [3]. The compound features a benzene ring bearing two halogen substituents (bromine at the 4-position and fluorine at the 3-position) and a bulky tert-butyl ester group, resulting in the molecular formula C₁₁H₁₂BrFO₂ with a molecular weight of 275.11 g/mol [1] [4] [2].

The conformational behavior of this molecule is primarily governed by steric interactions between the substituents and electronic effects arising from the halogen atoms [5] [6] [7]. The tert-butyl ester group introduces significant steric bulk that restricts rotational freedom around the C-O ester bond, effectively fixing the molecule in preferred conformations [6] [7]. Molecular mechanics calculations on similar tert-butyl benzoate derivatives reveal that the carbonyl group adopts a twisted orientation relative to the aromatic ring plane due to steric constraints imposed by ortho and meta substituents [5].

The presence of both bromine and fluorine on adjacent positions creates a unique electronic environment that influences molecular geometry. The C-Br bond length is approximately 1.90 Å, while the C-F bond length is shorter at approximately 1.35 Å [3]. This asymmetric substitution pattern results in a dipole moment that affects intermolecular interactions and overall molecular stability [8].

Physical Properties

Physical State and Appearance

Tert-butyl 4-bromo-3-fluorobenzoate exists as a solid or semi-solid at room temperature, appearing as a light yellow to brown powder or crystalline material [9] [10] [11]. The compound's physical state is influenced by the molecular packing forces and intermolecular interactions facilitated by the halogen substituents and the ester functional group [12] [13].

Melting and Boiling Points

While specific experimental melting point data for tert-butyl 4-bromo-3-fluorobenzoate is not readily available in the literature, computational predictions suggest a boiling point of 303.7±27.0°C at 760 mmHg [12] [14]. The relatively high boiling point reflects the increased molecular weight and intermolecular van der Waals forces associated with the bromine substituent and the bulky tert-butyl group [14].

Similar tert-butyl benzoate derivatives typically exhibit melting points in the range of 40-80°C, with the exact value depending on the nature and position of substituents [15] [13]. The presence of halogen atoms generally increases both melting and boiling points due to enhanced intermolecular interactions [16] [17].

Solubility Profile

The solubility characteristics of tert-butyl 4-bromo-3-fluorobenzoate are governed by its lipophilic nature, as evidenced by a computed LogP value of 3.94 [3] [14]. This relatively high LogP indicates good solubility in organic solvents while exhibiting limited water solubility [3] [18]. The compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and aromatic hydrocarbons, but poorly soluble in polar protic solvents like water and alcohols [19] [18] [20].

The tert-butyl ester group enhances lipophilicity compared to smaller ester derivatives, contributing to the compound's preferential dissolution in non-polar media [22]. Storage recommendations specify maintaining the compound in dry conditions at 2-8°C to preserve stability and prevent degradation [19] [9] [11].

Spectroscopic Characteristics

NMR Spectroscopy (1H, 13C, 19F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for tert-butyl 4-bromo-3-fluorobenzoate. In ¹H NMR spectra, the aromatic protons appear in the characteristic downfield region between 7.6-8.0 ppm, with coupling patterns influenced by both bromine and fluorine substituents [23] [13] [24]. The tert-butyl group manifests as a distinctive singlet at approximately 1.5 ppm, integrating for nine protons [23] [25].

¹³C NMR spectroscopy reveals the carbonyl carbon resonating around 165 ppm, typical for aromatic ester carbonyls [23] [24]. The aromatic carbons appear in the 120-135 ppm region, with chemical shifts influenced by the electron-withdrawing effects of both halogen substituents [24] [26]. The quaternary carbon of the tert-butyl group appears around 82-85 ppm, while the methyl carbons resonate near 28 ppm [25].

¹⁹F NMR provides definitive evidence for the fluorine substituent, with the signal expected to appear around -100 to -120 ppm relative to CFCl₃ [24]. The exact chemical shift depends on the electronic environment created by the adjacent bromine atom and the electron-withdrawing ester group [24] [26].

IR Spectroscopy

Infrared spectroscopy of tert-butyl 4-bromo-3-fluorobenzoate exhibits characteristic absorption bands that confirm the presence of key functional groups [27] [13] [28]. The carbonyl stretch appears as a strong absorption in the 1700-1750 cm⁻¹ region, with the exact frequency influenced by electronic effects from the halogen substituents [13] [24].

The C-F stretching vibration manifests in the 1200-1300 cm⁻¹ region, while aromatic C-H stretching modes occur around 3000-3100 cm⁻¹ [24] [8]. Aliphatic C-H stretches from the tert-butyl group appear in the 2850-3000 cm⁻¹ range [28] [8]. The fingerprint region below 1500 cm⁻¹ contains multiple bands arising from C-C stretching, C-H bending, and halogen-sensitive vibrations [24] [8].

Mass Spectrometry

Mass spectrometric analysis of tert-butyl 4-bromo-3-fluorobenzoate provides molecular ion confirmation and structural fragmentation information. The molecular ion peak appears at m/z 275, with isotope patterns characteristic of bromine-containing compounds showing peaks at m/z 275 and 277 in approximately 1:1 ratio [4] [2]. Common fragmentation pathways include loss of the tert-butyl group (m/z 219) and formation of substituted benzoyl ions through ester cleavage [29] .

Electronic Properties

Electron Distribution

The electron distribution in tert-butyl 4-bromo-3-fluorobenzoate is significantly influenced by the presence of two electron-withdrawing halogen substituents on the aromatic ring [26] [30] [16]. Both bromine and fluorine exert strong negative inductive effects, withdrawing electron density from the benzene ring through σ-bonds [26] [16] [17]. This electron withdrawal results in reduced electron density on the aromatic carbons, particularly at positions ortho and para to the halogen substituents [26] [30].

Natural bond orbital (NBO) analysis on similar halogenated aromatic compounds reveals that fluorine atoms carry the highest negative charges (typically -0.5 to -0.7), while bromine exhibits moderate negative charges [8]. The carbonyl oxygen atoms also bear significant negative charges, contributing to the overall dipole moment of the molecule [31] [8].

Resonance Structures

The resonance behavior of tert-butyl 4-bromo-3-fluorobenzoate involves several contributing structures that stabilize the molecule [31] [26] [30]. The primary resonance structures include those where electron density is delocalized from the aromatic ring toward the electron-withdrawing halogen substituents and the carbonyl group [26] [30].

Limited resonance occurs between the aromatic ring and the ester carbonyl due to the twisted conformation imposed by steric hindrance from the tert-butyl group [5] [6]. This conformational restriction reduces the extent of π-conjugation between the aromatic system and the ester functionality, influencing both electronic properties and reactivity [5] [6].

Substituent Effects of Bromine and Fluorine

The combined electronic effects of bromine and fluorine substituents create a unique reactivity profile for tert-butyl 4-bromo-3-fluorobenzoate [26] [30] [16] [17]. Fluorine, being the most electronegative element, exerts the strongest electron-withdrawing inductive effect, significantly depleting electron density from the aromatic ring [26] [16]. Bromine, while less electronegative than fluorine, still functions as a moderate electron-withdrawing group [26] [16] [32].

The positioning of these substituents (fluorine at the 3-position and bromine at the 4-position relative to the ester group) creates an asymmetric electronic environment that influences both chemical reactivity and physical properties [33] [26] [16]. This substitution pattern deactivates the aromatic ring toward electrophilic aromatic substitution while directing incoming electrophiles to the meta position relative to both halogens [26] [16] [32].

Computational Properties

LogP and Lipophilicity (3.94)

The computed LogP value of 3.94 for tert-butyl 4-bromo-3-fluorobenzoate indicates moderate to high lipophilicity, reflecting the compound's preference for non-polar environments [3] [14]. This value positions the molecule in an optimal range for membrane permeability while maintaining reasonable solubility characteristics [3]. The lipophilicity is primarily contributed by the tert-butyl group and the halogenated aromatic ring, with the ester functionality providing a balance between hydrophobic and hydrophilic character [3] [18].

Comparison with related compounds reveals that the LogP value is influenced by both the size and electronic properties of the substituents. The bromine atom contributes significantly to lipophilicity due to its large atomic radius and polarizability, while the fluorine atom provides a more modest contribution despite its strong electronegativity [34] [3].

Polar Surface Area (26 Ų)

The calculated polar surface area (PSA) of 26 Ų indicates the relatively small contribution of polar regions to the overall molecular surface [34] [3]. This low PSA value is consistent with the molecule's lipophilic nature and suggests good membrane permeability properties [3]. The polar surface area is primarily contributed by the ester oxygen atoms, with minimal contribution from the halogen substituents [3] [35].

The compact PSA reflects the efficient packing of polar functionality within the molecular structure and supports the compound's suitability for applications requiring membrane penetration or lipophilic interactions [3] [18].

Hydrogen Bond Characteristics

Tert-butyl 4-bromo-3-fluorobenzoate exhibits limited hydrogen bonding capability, with one hydrogen bond acceptor (carbonyl oxygen) and zero hydrogen bond donors [3] [35]. This asymmetric hydrogen bonding profile influences both solubility patterns and intermolecular interactions [35] [36] [37].

The carbonyl oxygen can participate in hydrogen bonding as an acceptor with protic solvents or other hydrogen bond donors [35] [36]. However, the steric bulk of the tert-butyl group may hinder access to the carbonyl oxygen, reducing the effectiveness of hydrogen bonding interactions [6] [7] [37]. The halogen atoms, particularly fluorine, may engage in weak halogen bonding interactions under appropriate conditions [35] [38].

Carbon Bond Saturation (Fsp3: 0.363)

The carbon bond saturation parameter (Fsp3) of 0.363 indicates that approximately 36% of the carbon atoms in tert-butyl 4-bromo-3-fluorobenzoate are sp³-hybridized [3]. This value reflects the presence of the tert-butyl group, which contributes four sp³-hybridized carbons out of the total eleven carbon atoms in the molecule [3].